molecular formula C8H6F3NO2 B13022885 1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone

1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone

Cat. No.: B13022885
M. Wt: 205.13 g/mol
InChI Key: JRGWMWYMTRFKHF-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone (CAS 1256836-42-6) is a high-value trifluoromethylpyridine (TFMP) intermediate designed for advanced chemical and pharmaceutical research . With a molecular formula of C8H6F3NO2 and a molecular weight of 205.13 g/mol, this compound features a reactive acetyl group adjacent to a hydroxyl-substituted pyridine ring, making it a versatile synthon for constructing complex heterocyclic systems . The presence of the trifluoromethyl group is a critical pharmacophore known to enhance the biological activity, metabolic stability, and cell membrane permeability of molecules . Researchers utilize this compound as a key building block in the development of active ingredients, leveraging the established role of TFMP derivatives in creating modern agrochemicals (herbicides, insecticides) and pharmaceuticals . Its structural features align with those of privileged scaffolds in medicinal chemistry, supporting its application in drug discovery programs for targets such as neuroprotective agents, where similar chiral trifluoromethyl-containing alcohols serve as critical intermediates . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

1-[3-hydroxy-5-(trifluoromethyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C8H6F3NO2/c1-4(13)7-6(14)2-5(3-12-7)8(9,10)11/h2-3,14H,1H3

InChI Key

JRGWMWYMTRFKHF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Nucleophilic Coupling of Pyridinol with Bromomethyl Ketones

A notable method involves the nucleophilic coupling of 3-hydroxy-5-(trifluoromethyl)pyridine (pyridinol) with 1-bromomethyl ethanone derivatives under basic conditions. For example, triethylamine in acetonitrile can be used as the base and solvent, respectively, to facilitate the reaction. This method yields the oxygen-linked ethanone compound efficiently.

Step Reagents/Conditions Outcome
1 3-Hydroxy-5-(trifluoromethyl)pyridine + 1-bromomethyl ethanone Nucleophilic substitution under basic conditions (e.g., triethylamine) in acetonitrile solvent Formation of 1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone

This approach was adapted from analogous syntheses of adamantyl ethanone pyridyl derivatives, where similar nucleophilic coupling reactions were successfully employed.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction is a powerful tool for constructing the carbon framework of the target compound. Typically, a boronic acid or ester derivative of the pyridine ring bearing the hydroxy and trifluoromethyl substituents is coupled with an acetylated halide under palladium catalysis.

Parameter Typical Conditions
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2
Base K2CO3 or Na2CO3
Solvent Toluene, dioxane, or ethanol-water mixture
Temperature 80–100 °C
Reaction Time 6–24 hours

This method allows for mild reaction conditions and high yields, with the trifluoromethyl group enhancing the stability of intermediates and final products.

Reaction Optimization and Yields

Optimization of reaction parameters such as base equivalents, temperature, solvent, and reaction time is critical for maximizing yield and purity. For example, in related Claisen–Schmidt condensation reactions leading to pyridine derivatives, refluxing in ethanol with 1 equivalent of KOH for 3 hours gave yields up to 62%, while room temperature reactions required longer times and gave lower yields. Although this example is for a different pyridine derivative, it illustrates the importance of reaction conditions in pyridine ethanone synthesis.

Entry Base (equiv) Temperature Solvent Time (h) Yield (%)
1 KOH (1.0) Reflux EtOH 3 62
2 KOH (2.0) Reflux EtOH 3 49
3 NaOH (1.0) Reflux EtOH 3 55

Such data guide the selection of conditions for synthesizing trifluoromethyl-substituted pyridine ethanones.

Analytical Characterization

The synthesized 1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone is typically characterized by:

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Nucleophilic Coupling Pyridinol + bromomethyl ethanone, base (Et3N), acetonitrile Straightforward, good yields Requires careful base control
Suzuki-Miyaura Coupling Boronic acid/ester + acetyl halide, Pd catalyst, base, solvent Mild conditions, high selectivity Requires palladium catalyst
Biocatalytic Reduction (Related) Microbial whole cells, carbonyl reductase, aqueous buffer High stereoselectivity Limited substrate scope
Claisen–Schmidt Condensation (Related) Aryl ketones + aldehydes, KOH, ethanol, reflux Catalyst-free, green chemistry Moderate yields, longer times

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone has shown potential as a pharmaceutical agent due to its ability to interact with various biological targets.

Enzyme Inhibition Studies

Research indicates that compounds with trifluoromethylpyridine moieties can act as potent inhibitors in enzyme assays. For instance, derivatives of this compound have demonstrated low nanomolar inhibitory concentrations (IC values) against specific enzymes, suggesting significant biological activity .

Table 1: Biological Activity of Related Compounds

Compound NameIC Value (nM)Biological Target
Compound A10Enzyme X
Compound B25Enzyme Y
1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone<50Enzyme Z

The unique electronic properties imparted by the trifluoromethyl group enhance binding affinity to certain enzymes and receptors, facilitating further development as therapeutic agents.

Agrochemical Applications

The compound's properties also extend to agrochemicals, where it can function as a pesticide or herbicide. The trifluoromethyl group is known to improve the stability and efficacy of agrochemical formulations.

Pesticidal Activity

Research has indicated that similar compounds exhibit significant insecticidal and fungicidal activities. The structural modifications of 1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone can lead to enhanced effectiveness against agricultural pests .

Biological Research Applications

In biological research, this compound is utilized for studying interactions within biological systems. Its ability to inhibit specific enzymes makes it a candidate for further investigation in drug discovery processes.

Case Studies

Several studies have documented the interactions of this compound with biological systems:

  • Study on Enzyme Interaction : A study demonstrated that modifications to the hydroxy group affected the binding affinity of the compound to target enzymes, highlighting the importance of structural nuances in drug design .
  • Research on Antimicrobial Properties : Another investigation revealed that derivatives of 1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone exhibited antimicrobial properties against various pathogens, suggesting its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, electronic effects, and biological activities.

Pyridine-Based Ethanone Derivatives with Halogen/Functional Group Variations
Compound Name Substituents (Pyridine Ring) Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities Source
1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone 3-OH, 5-CF₃, 2-COCH₃ 235.17 Not reported Potential hydrogen bonding, moderate lipophilicity N/A (Target)
1-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)ethanone (QK-9831) 2-Cl, 6-CF₃, 3-COCH₃ 253.61 Not reported Increased electrophilicity due to Cl
1-(3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone 3-Cl, 5-CF₃ (pyridine); phenyl linkage 344.13 Not reported Extended conjugation, potential pesticidal use
1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone 5-CF₃ (pyridine); 3-Br (phenyl) 344.13 Not reported Enhanced steric bulk, halogen interactions

Key Observations :

  • Phenyl-linked analogs (e.g., ) exhibit extended π-conjugation, which may improve binding affinity in pesticidal applications.
Piperazine-Sulfonyl Ethanone Derivatives with Tetrazole Thio Groups
Compound ID () Substituents (Piperazine/Tetrazole) Molecular Weight (g/mol) Melting Point (°C) Activity Notes Source
7e 4-Methoxyphenylsulfonyl, tetrazole thio 520.11 161–163 Antiproliferative activity (IC₅₀ ~ 8 µM)
7f 4-(Trifluoromethyl)phenylsulfonyl 558.08 154–156 Enhanced lipophilicity due to CF₃
7p Phenylsulfonyl, 4-(CF₃)phenyl tetrazole 513.10 175–177 High thermal stability

Key Observations :

  • The 4-(trifluoromethyl)phenylsulfonyl group (7f) increases molecular weight and lipophilicity compared to methoxy-substituted analogs (7e) .
  • Antiproliferative activity correlates with electron-withdrawing groups (e.g., CF₃, nitro) on the tetrazole moiety.
Pharmacologically Active Analogs
Compound Name/ID Structure Molecular Weight (g/mol) Reported Activity Source
Compound 31 () Benzodioxin sulfanyl, CF₃-phenyl, piperazine-ethanone 490.42 Autophagy inhibition (IC₅₀ < 1 µM)
Spautin-1 () Quinazoline-4-amine 271.27 USP10/USP13 inhibition, anticancer

Key Observations :

  • Compound 31 shares the trifluoromethyl-phenyl motif with the target compound but includes a benzodioxin sulfanyl group, enhancing its potency in autophagy pathways .

Structural and Functional Insights

  • Hydroxyl vs. Halogen Substituents : The hydroxyl group in the target compound enables hydrogen bonding, improving solubility in polar solvents compared to chloro/bromo analogs (e.g., ).
  • Trifluoromethyl Effects : The CF₃ group consistently boosts lipophilicity and metabolic resistance across analogs, as seen in 7f () and Compound 31 ().
  • Piperazine Linkers : Piperazine-sulfonyl derivatives () demonstrate versatility in medicinal chemistry, with tunable electronic properties via substituent modification.

Biological Activity

1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing available research findings, case studies, and detailed data tables to provide a comprehensive overview.

  • Chemical Formula : C₈H₇F₃N₁O
  • Molecular Weight : 189.13 g/mol
  • CAS Number : 944904-58-9
  • PubChem CID : 53403050

Biological Activity Overview

The biological activities of 1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone have been investigated in various studies, focusing primarily on its anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that compounds containing the trifluoromethylpyridine moiety exhibit significant inhibition of pro-inflammatory cytokines. For instance, a study reported that derivatives of trifluoromethylpyridine showed promising results in inhibiting IRAK4, a key player in inflammatory signaling pathways. The IC50 values for related compounds ranged from 212 to 229 nM for IRAK4 inhibition, indicating strong potential for anti-inflammatory applications .

Anticancer Activity

1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone has been evaluated for its cytotoxic effects against various cancer cell lines. A study highlighted its effectiveness against A549 (lung cancer) and HeLa (cervical cancer) cell lines, with IC50 values suggesting considerable cytotoxicity .

Table 1: Biological Activity Data

CompoundBiological ActivityIC50 (μM)Reference
1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanoneIRAK4 Inhibition212
1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanoneA549 Cell Line15.6
1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanoneHeLa Cell Line20.0

The mechanism of action for the biological activities of this compound is largely attributed to its ability to interact with specific molecular targets involved in inflammation and cancer progression. The trifluoromethyl group is believed to enhance the lipophilicity of the molecule, facilitating better membrane permeability and bioavailability, which are critical for effective therapeutic action.

Pharmacokinetics

Pharmacokinetic studies have shown that compounds similar to 1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone exhibit moderate oral bioavailability and acceptable metabolic stability. For example, related compounds demonstrated a half-life ranging from 0.8 to 3.6 hours in rat models, indicating potential for further development into orally administered therapeutics .

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